![molecular formula C13H11NO3 B2492496 (4'-Nitro[1,1'-biphenyl]-2-yl)methanol CAS No. 500294-19-9](/img/structure/B2492496.png)

(4'-Nitro[1,1'-biphenyl]-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

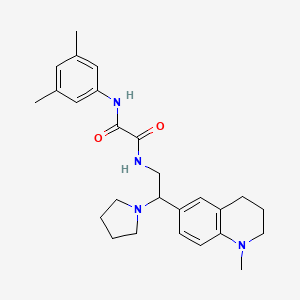

The synthesis of derivatives closely related to (4'-Nitro[1,1'-biphenyl]-2-yl)methanol involves complex reactions that provide insights into the compound's formation. One notable example is the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol through the reaction of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with lithium hydroxide in aqueous dioxane or under phase transfer catalysis conditions (Madesclaire et al., 2013). This process highlights the synthetic pathways that can be utilized to create structurally related nitrophenyl compounds.

Molecular Structure Analysis

The structural analysis of compounds similar to (4'-Nitro[1,1'-biphenyl]-2-yl)methanol often reveals complex interactions and configurations. For example, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate shows the dihedral angle between the 4-nitroaniline and 2-hydroxyphenyl groups, illustrating the intricate molecular geometry that can influence the compound's chemical behavior (Qing-Ming Wang et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving (4'-Nitro[1,1'-biphenyl]-2-yl)methanol derivatives demonstrate the compound's reactivity and potential for further functionalization. The cine-substitution reactions in the thiophen series, for example, showcase the behavior of nitro-substituted compounds towards sodium arenethiolates in methanol, leading to various substitution products and highlighting the compound's versatility in chemical reactions (Novi et al., 1976).

Physical Properties Analysis

The physical properties of (4'-Nitro[1,1'-biphenyl]-2-yl)methanol and its derivatives are crucial for understanding their behavior in different environments. Studies on compounds like nitro-substituted 4-[(phenylmethylene)imino]phenolates provide insights into solvatochromism and their use as probes for investigating solvent mixtures, revealing how the molecular structure influences physical properties like solvatochromic behavior and UV-vis spectroscopic characteristics (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of (4'-Nitro[1,1'-biphenyl]-2-yl)methanol are reflected in its reactions and stability under various conditions. The synthesis and characterization of related compounds, such as the electron microscopic analysis of novel NADP(H)-containing methanol: N,N'-dimethyl-4-nitrosoaniline oxidoreductases, provide valuable information on the chemical properties and potential applications of nitrophenyl derivatives (Bystrykh et al., 1993).

Applications De Recherche Scientifique

Photolysis in Environmental Applications

(4'-Nitro[1,1'-biphenyl]-2-yl)methanol is involved in photolysis reactions relevant to environmental chemistry. Patel and Boyer (1980) demonstrated how photolysis of similar nitro compounds in methanol leads to various products through environmental reactions, such as isomerization and solvolysis (Patel & Boyer, 1980).

Solvatochromism and Solvatochromic Switches

Solvatochromic compounds closely related to (4'-Nitro[1,1'-biphenyl]-2-yl)methanol have been synthesized and studied by Nandi et al. (2012). These compounds exhibit a reversal in solvatochromism and are used as probes for investigating preferential solvation in solvent mixtures, highlighting the potential use of similar compounds in analytical chemistry (Nandi et al., 2012).

Synthesis of Novel Quinoline Derivatives

Prasad et al. (2020) synthesized 2,4-disubstituted quinoline derivatives, starting from a compound structurally similar to (4'-Nitro[1,1'-biphenyl]-2-yl)methanol. These derivatives have potential applications in pharmaceuticals and materials science (Prasad et al., 2020).

Photocatalysis and Hydrogenation Catalysts

In 2020, Melillo et al. described the use of metal-organic frameworks (MOFs) for the photocatalytic reduction of nitrophenol compounds, using methanol as a hydrogen source. This research opens avenues for the utilization of similar nitro compounds in green chemistry applications (Melillo et al., 2020).

Electro-Oxidation in Fuel Cells

Niu et al. (2016) explored the electrocatalytic performance of palladium nanomaterials on Ni foam for methanol oxidation. Research on methanol oxidation is relevant for green fuel cell technologies, indicating potential applications for similar nitro compounds (Niu et al., 2016).

Spectrophotometric Photoaffinity Labeling

Hatanaka et al. (1989) synthesized derivatives of nitro compounds for use in photoaffinity labeling, a method important in biochemical research. The development of such chromogenic diazirines offers a non-radioactive alternative for labeling and detecting biomolecules (Hatanaka et al., 1989).

Propriétés

IUPAC Name |

[2-(4-nitrophenyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWFQKHPKYZHDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4'-Nitro[1,1'-biphenyl]-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)

![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)

![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)

![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2492434.png)